Home > Products > Building Blocks P19830 > (S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide
(S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide - 1217486-98-0

(S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide

Catalog Number: EVT-1733698
CAS Number: 1217486-98-0
Molecular Formula: C10H14N4O2S
Molecular Weight: 254.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide is a compound recognized for its unique chemical structure and potential applications across various scientific disciplines. This compound features a pyrrolidine ring that is substituted with a thiazole moiety and two carboxamide groups, which enhance its reactivity and functionality. The compound's molecular formula is C10H12N4O2SC_{10}H_{12}N_4O_2S and its CAS number is 1217486-98-0 .

Source and Classification

This compound is classified under the category of pyrrolidine derivatives, which are known for their diverse biological activities. It has been the subject of research due to its potential as an enzyme inhibitor and its applications in medicinal chemistry, particularly in cancer therapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide typically involves several key steps:

  1. Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  2. Introduction of the Thiazole Moiety: The thiazole ring is introduced via a condensation reaction between a thioamide and an α-haloketone.
  3. Attachment of Carboxamide Groups: Carboxamide groups are usually introduced through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

In industrial settings, the synthesis may be optimized to enhance yield and purity, employing catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Molecular Structure Analysis

Structure and Data

The molecular structure of (S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide can be described as follows:

  • Molecular Formula: C10H12N4O2SC_{10}H_{12}N_4O_2S
  • Molecular Weight: 240.29 g/mol
  • Structural Features:
    • A pyrrolidine ring.
    • A thiazole group at one end.
    • Two carboxamide functional groups.

The presence of these groups contributes to the compound's solubility and reactivity, making it suitable for various chemical reactions .

Chemical Reactions Analysis

Types of Reactions

(S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide can undergo several types of chemical reactions:

  1. Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
  2. Reduction: The carboxamide groups can be reduced to amines.
  3. Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
  • Reduction Agents: Lithium aluminum hydride (LiAlH4) or borane (BH3).
  • Substitution Nucleophiles: Amines or thiols under basic conditions .

Major Products Formed

These reactions yield various products:

  • Oxidation leads to sulfoxides or sulfones.
  • Reduction results in primary or secondary amines.
  • Substitution generates substituted thiazole derivatives.
Mechanism of Action

The mechanism of action for (S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide typically involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites on target enzymes, thus blocking substrate access and catalytic activity. This characteristic makes it valuable in therapeutic contexts, particularly in targeting pathways associated with cancer .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in polar solvents due to the presence of carboxamide groups.

Chemical Properties

Key chemical properties involve:

  • Reactivity with electrophiles due to the nucleophilic nature of the amine groups.
  • Stability under standard laboratory conditions but may require protection from moisture due to hygroscopic nature.

Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to characterize this compound .

Applications

(S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide has several significant applications in scientific research:

  1. Chemistry: Serves as a building block in synthesizing more complex molecules.
  2. Biology: Investigated for potential as an enzyme inhibitor or ligand for biological targets, particularly in cancer treatment.
  3. Medicine: Explored for therapeutic applications against diseases such as cancer due to its inhibitory effects on specific enzymes like PI3Kα and HDAC6 .
  4. Industry: Utilized in developing new materials and chemical processes, showcasing its versatility across different fields .

This compound represents a promising area of study for researchers aiming to develop new therapeutic agents or materials based on its unique structural characteristics and reactivity profiles.

Rationale for Dual-Target Inhibition in Cancer Therapeutics

Emergence of PI3Kα/HDAC6 as Synergistic Targets in Oncogenic Pathways

The phosphatidylinositol 3-kinase alpha (PI3Kα) and histone deacetylase 6 (HDAC6) pathways represent mechanistically interconnected yet distinct regulators of oncogenesis. PI3Kα, a lipid kinase frequently mutated in cancers, activates the AKT/mTOR signaling cascade, driving cell proliferation, survival, and metabolic reprogramming. Simultaneously, HDAC6—a unique cytoplasmic deacetylase—orchestrates cancer cell migration, invasion, and metastasis through deacetylation of non-histone substrates including α-tubulin, cortactin, and heat shock protein 90 (HSP90) [4]. The synergistic potential of co-inhibiting these targets arises from their functional crosstalk:

  • Metastasis Regulation: HDAC6-mediated deacetylation of α-tubulin enhances microtubule-dependent cell motility, while cortactin deacetylation activates the Arp2/3 complex, promoting actin remodeling and invasive protrusions [4]. PI3Kα signaling reinforces this process by upregulating Rho GTPases that coordinate cytoskeletal dynamics.
  • Protein Homeostasis Interplay: HDAC6’s ubiquitin-binding domain (ZnF-UBP) enables aggresome formation for misfolded protein degradation, a process exploited by cancer cells for stress survival. PI3Kα supports this mechanism via HSP90 stabilization—a shared client protein for both targets [4] [6].
  • Immunomodulatory Convergence: HDAC6 regulates PD-L1 expression in tumor cells, while PI3Kα modulates immunosuppressive cytokines. Dual inhibition may thus potentiate antitumor immunity alongside direct cytotoxicity [4].

Preclinical evidence confirms that simultaneous blockade of PI3Kα and HDAC6 disrupts compensatory survival pathways, inducing synergistic apoptosis in hematological and solid tumor models [1] [6].

Table 1: Synergistic Oncogenic Pathways Regulated by PI3Kα and HDAC6

PathwayPI3Kα RoleHDAC6 RoleFunctional Outcome of Dual Inhibition
MetastasisActivates Rho GTPasesDeacetylates α-tubulin/cortactinSuppresses actin polymerization & cell motility
Protein StabilityStabilizes HSP90-client oncoproteinsDirectly deacetylates HSP90Induces oncoprotein degradation & proteotoxic stress
Immune EvasionModulates immunosuppressive cytokinesUpregulates PD-L1 expressionEnhances tumor immunogenicity
Cell CyclePromotes G1/S progression via cyclin DRegulates cyclin A through HDAC6-α-tubulinSynergistic G2/M arrest

Limitations of Pan-PI3K/HDAC Inhibitors and Rationale for Subtype Selectivity

Pan-PI3K and pan-HDAC inhibitors exhibit significant clinical limitations due to target promiscuity. Pan-PI3K inhibitors (e.g., BKM120) suppress all class I PI3K isoforms (α, β, γ, δ), causing hyperglycemia, hepatotoxicity, and immunosuppression due to broad metabolic and immune impacts [1] [6]. Similarly, pan-HDAC inhibitors (e.g., vorinostat) deacetylate histone H3/H4 in the nucleus, triggering thrombocytopenia, fatigue, and cardiac toxicity [1] [4]. Critically, these agents lack tumor specificity, inhibiting non-oncogenic HDAC/PI3K isoforms essential for normal tissue function.

Subtype-selective inhibition offers a therapeutic advantage:

  • Reduced Toxicity: Selective HDAC6 inhibitors spare class I HDACs (e.g., HDAC1/3), preserving histone acetylation and minimizing genomic instability. PI3Kα-specific agents avoid β-isoform-mediated insulin signaling and γ-isoform-linked immune dysfunction [1] [6].
  • Precision Targeting: Tumors driven by PI3Kα mutations (e.g., PIK3CA-amplified breast cancers) or HDAC6 overexpression (e.g., multiple myeloma, lymphoma) are vulnerable to isoform-specific inhibition, enhancing efficacy [1] [4].
  • Overcoming Resistance: Pan-HDACi induce PI3K/AKT rebound signaling as a resistance mechanism. Dual PI3Kα/HDAC6 inhibitors prevent this crosstalk by simultaneously blocking both nodes [1].

The design of subtype-selective dual inhibitors thus aims to maximize therapeutic index by minimizing off-target effects while counteracting compensatory pathway activation.

Structural Basis for Dual-Target Engagement in (S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide Derivatives

The (S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide scaffold provides a versatile pharmacophore for simultaneous PI3Kα and HDAC6 inhibition. Structural optimization of this core yields derivatives with balanced potency against both targets:

Pharmacophore Architecture

  • Zinc-Binding Group (ZBG): The dicarboxamide motif coordinates Zn²⁺ in HDAC6’s catalytic tunnel, mimicking acetylated lysine.
  • Linker Region: The pyrrolidine ring’s S-enantiomer provides optimal stereochemistry to span the HDAC6 channel and reach PI3Kα’s affinity pocket.
  • Cap Group: The 4-methylthiazole moiety engages PI3Kα’s hinge region via hydrogen bonding, while its lipophilic methyl group occupies a hydrophobic cleft [3] [1].

Table 2: Key Derivatives of (S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide and Their Bioactivities

CompoundStructural ModificationPI3Kα IC₅₀ (nM)HDAC6 IC₅₀ (nM)Cytotoxicity (L-363 IC₅₀, μM)
21j4-fluorophenyl at C3 pyrrolidine2.9260.17
21aUnsubstituted phenyl at C342841.8
21d3-chlorophenyl at C312310.42

Selectivity Mechanisms

Lead compound 21j (C3-fluorophenyl derivative) demonstrates exceptional selectivity:

  • PI3Kα vs. Other Isoforms: 10-fold selectivity over PI3Kβ/δ/γ due to fluorophenyl’s optimal fit within PI3Kα’s helical domain [1].
  • HDAC6 vs. Class I HDACs: >100-fold selectivity against HDAC1/2/3 attributed to the methylthiazole cap, which is sterically incompatible with the narrower tunnels of class I deacetylases [1] [6].
  • Biochemical Validation: 21j treatment in L-363 cells reduces pAkt(Ser473) (indicating PI3Kα blockade) and increases acetylated α-tubulin (confirming HDAC6 inhibition), without altering acetylated histone H3/H4 levels [1].

The (S)-pyrrolidine configuration is critical—switching to the (R)-enantiomer reduces PI3Kα affinity by >20-fold due to mismatched steric interactions in the ATP-binding pocket [3].

Table 3: Selectivity Profile of Compound 21j

TargetIC₅₀ (nM)Selectivity vs. PI3Kα/HDAC6
PI3Kα2.91x
PI3Kβ3110.7x
PI3Kδ289.7x
PI3Kγ4716.2x
HDAC6261x
HDAC1>2500>96x
HDAC33200123x
HDAC889034x

Detailed Research Findings on Lead Derivatives

The structure-activity relationship (SAR) of (S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives reveals critical insights:

  • C3-Pyrrolidine Substitutions: Electron-withdrawing groups (e.g., 4-F in 21j) enhance PI3Kα binding via dipole interactions with Lys802. Bulky substituents (e.g., naphthyl) reduce potency by disrupting the linker’s orientation in HDAC6 [1] [3].
  • Thiazole Optimization: Replacing 4-methyl with hydrogen (21a) increases HDAC6 IC₅₀ 3.2-fold, confirming methyl’s role in hydrophobic contact with Val782 of PI3Kα. 5-Bromo substitution abolishes activity due to steric clash [3].
  • Pyrrolidine Ring Modifications: N-methylation disrupts Zn²⁺ coordination, while ring expansion to piperidine decreases HDAC6 affinity by 15-fold due to conformational strain [1].

Mechanistically, 21j induces dual-pathway blockade in L-363 multiple myeloma cells:

  • PI3Kα Suppression: Rapid dephosphorylation of Akt (Ser473) within 2h, causing G1 cell cycle arrest.
  • HDAC6 Inhibition: Sustained α-tubulin hyperacetylation (12–48h), disrupting metastatic microtubule dynamics.
  • Synergistic Apoptosis: Caspase-3 activation is 8-fold higher with 21j than single-target inhibitors at 24h [1].

Properties

CAS Number

1217486-98-0

Product Name

(S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide

IUPAC Name

(2S)-1-N-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-1,2-dicarboxamide

Molecular Formula

C10H14N4O2S

Molecular Weight

254.31 g/mol

InChI

InChI=1S/C10H14N4O2S/c1-6-5-17-9(12-6)13-10(16)14-4-2-3-7(14)8(11)15/h5,7H,2-4H2,1H3,(H2,11,15)(H,12,13,16)/t7-/m0/s1

InChI Key

GWSGNTULTISLPD-ZETCQYMHSA-N

SMILES

CC1=CSC(=N1)NC(=O)N2CCCC2C(=O)N

Canonical SMILES

CC1=CSC(=N1)NC(=O)N2CCCC2C(=O)N

Isomeric SMILES

CC1=CSC(=N1)NC(=O)N2CCC[C@H]2C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.